2-Phenyl-1,3-benzothiazole-6-carboxylic acid
Description
Properties
IUPAC Name |
2-phenyl-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBZYLZMYNBQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347353 | |
| Record name | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19989-69-6 | |
| Record name | 2-Phenyl-1,3-benzothiazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-benzothiazole-6-carboxylic acid typically involves the cyclization of 2-aminobenzenethiol with phenacyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate thioamide, which then cyclizes to form the benzothiazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and pH.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,3-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound to its corresponding carboxylic acid derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 2-Phenyl-1,3-benzothiazole-6-hydroxy derivatives.
Substitution: Formation of alkylated derivatives of the benzothiazole ring.
Scientific Research Applications
While the search results do not offer an in-depth focus specifically on "2-Phenyl-1,3-benzothiazole-6-carboxylic acid," they do provide information on related benzothiazole derivatives and their applications, which can be extrapolated to understand potential uses of the target compound.
General Information on Benzothiazoles
Benzothiazoles are a class of heterocyclic organic compounds with a variety of applications in medicinal chemistry and other fields . They consist of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been explored for various therapeutic properties, including anti-tubercular activity and as inhibitors of certain enzymes .
Potential Applications Based on Related Research
- Dual sEH/FAAH Inhibitors: Benzothiazole-phenyl-based analogs have been identified as potential dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These inhibitors have shown promise in treating inflammatory pain in animal models, with some being as effective as traditional nonsteroidal anti-inflammatory drugs .
- Anti-tubercular Compounds: Research highlights the development of benzothiazole-based anti-tubercular compounds, with some derivatives demonstrating better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these compounds involves various methods, including diazo-coupling, Knoevenagel condensation, and microwave irradiation .
- Branched-Chain Alpha Keto Acid Dehydrogenase Kinase Inhibitors: 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives are being explored as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, NASH (nonalcoholic steatohepatitis), and heart failure .
- Synthesis of other benzothiazole derivatives: Benzothiazole-6-carboxylic acid may be used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli, and as an internal standard during the quantification of benzothiazoles by liquid chromatography-electrospray ionization-tandem mass spectrometry .
Table: Benzothiazole Derivatives and Their Applications
Case Studies and Research Findings
- Dual sEH/FAAH Inhibitor Study: A study on benzothiazole-phenyl-based compounds found that a 2-chloro analog exhibited low nanomolar inhibition potencies for both human FAAH and human sEH enzymes. This dual inhibitor effectively alleviated acute inflammatory pain in rats, demonstrating its potential as a therapeutic agent .
- Anti-tubercular Activity: Research on acetamide-linked benzothiazole derivatives showed moderate to good anti-tubercular activity against M. tuberculosis. Further studies revealed that specific compounds had high selectivity and better bioavailability, suggesting their potential as anti-tubercular drugs .
Mechanism of Action
2-Phenyl-1,3-benzothiazole-6-carboxylic acid is compared with other similar compounds, such as benzothiazole-6-carboxylic acid and 2-phenylbenzothiazole. Its uniqueness lies in the presence of the phenyl group, which can influence its chemical reactivity and biological activity.
Comparison with Similar Compounds
Structural and Functional Implications
Electronic Effects
- Phenyl Substituent (Position 2) : Enhances π-π stacking with aromatic residues in proteins, beneficial in kinase inhibitors.
- Carboxylic Acid (Position 6) : Provides acidity (pKa ~3–4) and hydrogen-bonding capacity, critical for solubility and binding to polar active sites.
Steric Considerations
Biological Activity
2-Phenyl-1,3-benzothiazole-6-carboxylic acid (PBCA) is a compound of notable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₉NO₂S
- Molecular Weight : 255.29 g/mol
- Structure : The compound features a benzothiazole core, which consists of a benzene ring fused to a thiazole ring, with a carboxylic acid group at the 6-position.
Anticancer Activity
Research indicates that PBCA and its derivatives exhibit significant anticancer properties. Various studies have demonstrated its potential to inhibit tumor growth and induce cytotoxic effects against cancer cell lines.
- Case Study 1 : In vitro studies have shown that PBCA derivatives possess activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds were found to induce apoptosis in a dose-dependent manner .
- Case Study 2 : A study reported that specific PBCA derivatives demonstrated IC₅₀ values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .
Antimicrobial Activity
PBCA has also been evaluated for its antimicrobial properties. Research has shown effectiveness against various pathogens, including bacteria and fungi.
- Study Findings : In one study, PBCA derivatives were tested against Candida albicans, Staphylococcus aureus, and Escherichia coli, showing promising results in inhibiting microbial growth .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes.
- Research Insight : Certain derivatives of PBCA showed selective COX-2 inhibition with a COX-2/COX-1 ratio indicating potential for developing anti-inflammatory drugs .
The biological activity of PBCA is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : PBCA binds to active sites of enzymes, blocking substrate access and disrupting metabolic pathways.
- Cell Membrane Interaction : The compound may disrupt cellular membranes, leading to cell death.
- Apoptosis Induction : PBCA derivatives have been shown to activate apoptotic pathways in cancer cells, enhancing their cytotoxicity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Methylbenzothiazole | Structure | Lacks carboxylic acid; used in dyes |
| Benzothiazole | Structure | Parent compound; less biologically active |
| 2-(4-Chlorophenyl)benzothiazole | Structure | Chlorine substitution enhances activity |
The presence of the carboxylic acid group in PBCA significantly contributes to its biological activity compared to structurally similar compounds.
Research Findings Summary
Recent studies have highlighted the following key findings regarding PBCA:
- Cytotoxicity : Derivatives exhibit IC₅₀ values ranging from low micromolar to sub-micromolar concentrations against various cancer cell lines .
- Antimicrobial Efficacy : Compounds show significant inhibition against pathogenic microbes, outperforming standard antibiotics in some cases .
- Anti-inflammatory Potential : Selective inhibition of COX enzymes suggests therapeutic applications in inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 2-phenyl-1,3-benzothiazole-6-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves cyclocondensation of 2-aminothiophenol derivatives with substituted benzaldehyde precursors. For example:
- Step 1: React 6-carboxy-2-aminothiophenol with benzaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux in ethanol.
- Step 2: Oxidize the intermediate using H₂O₂ or KMnO₄ to ensure carboxylate group stability.
- Optimization: Adjust solvent polarity (e.g., DMF vs. ethanol) and temperature to improve yield. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity: Use reversed-phase HPLC with UV detection (λ = 254 nm). Compare retention times against a certified standard.
- Structural Confirmation:
- NMR: Analyze ¹H/¹³C NMR for aromatic proton environments (e.g., δ 7.2–8.5 ppm for benzothiazole protons).
- X-ray Crystallography: Resolve crystal structure to confirm substituent positions, as demonstrated for analogous benzothiazole derivatives .
- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) using ESI-MS.
Q. What solvents are suitable for solubility testing, and how can stability be assessed?
Methodological Answer:
- Solubility: Test in polar aprotic (DMSO, DMF), aqueous (buffers at pH 2–12), and organic solvents (ethanol, acetonitrile). Use dynamic light scattering (DLS) to detect aggregation.
- Stability:
Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., biological samples)?
Methodological Answer:
- LC-MS/MS: Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Quantify via MRM transitions (e.g., m/z 282 → 210).
- Calibration: Prepare standards in matched matrices (e.g., plasma) to account for ion suppression. Validate linearity (R² > 0.995) and LOD/LOQ (e.g., 0.1 ng/mL) .
Q. How can researchers verify the absence of common synthetic byproducts?
Methodological Answer:
- Byproduct Identification:
- HPLC-PDA: Detect impurities at 220–400 nm.
- GC-MS: Screen for volatile intermediates (e.g., unreacted benzaldehyde).
- Mitigation: Optimize reaction time and purification (e.g., recrystallization from ethanol/water) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structural elucidation?
Methodological Answer:
- Multi-Technique Approach:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹³C couplings.
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software).
- Crystallography: Resolve tautomeric forms or stereochemical ambiguities, as seen in benzothiazole-carbaldehyde derivatives .
Q. What experimental designs are recommended for optimizing catalytic cyclization yields?
Methodological Answer:
Q. How can researchers validate analytical methods for regulatory compliance?
Methodological Answer:
Q. What strategies are effective for studying structure-activity relationships (SAR) in drug discovery?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., electron-withdrawing groups at the 2-phenyl position) and test bioactivity.
- In Silico Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).
- Pharmacokinetic Profiling: Assess logP (octanol/water) and plasma protein binding via equilibrium dialysis .
Q. How can degradation pathways be elucidated under stressed conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
